molecular formula C18H26N2O3S B2453851 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941944-76-9

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide

Katalognummer: B2453851
CAS-Nummer: 941944-76-9
Molekulargewicht: 350.48
InChI-Schlüssel: FHPNHCOXIRSWJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tetrahydroquinoline ring system, a propionyl group, and a cyclohexanesulfonamide moiety

Eigenschaften

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-2-18(21)20-12-6-7-14-13-15(10-11-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h10-11,13,16,19H,2-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPNHCOXIRSWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The propionyl group can be introduced via acylation using propionyl chloride in the presence of a base such as pyridine.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with cyclohexanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

Uniqueness

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroquinoline moiety and a sulfonamide group. Its chemical formula is C16H22N2O2SC_{16}H_{22}N_{2}O_{2}S.

PropertyValue
Molecular Weight306.43 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of neurotransmitter receptors.

Key Mechanisms

  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with enzyme active sites.
  • Neurotransmitter Modulation : The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter systems, potentially influencing dopaminergic or serotonergic pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models. A study highlighted the anticonvulsant potential of tetrahydroquinoline derivatives, suggesting that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide may possess similar properties .
  • Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial effects. The structural features of this compound may enhance its antimicrobial efficacy against various pathogens.
  • Cytotoxicity : Initial cytotoxicity assays have demonstrated that the compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential therapeutic applications of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide.

Case Study 1: Anticonvulsant Activity

A series of tetrahydroquinoline derivatives were tested for anticonvulsant activity using a maximal electroshock seizure model in rodents. Compounds with similar structures demonstrated significant protection against seizures . This suggests that N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide could be evaluated for its anticonvulsant properties.

Case Study 2: Antimicrobial Testing

In vitro studies have shown that sulfonamide derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide against specific strains remains to be fully characterized but shows promise based on structural similarities to known antimicrobial agents .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the propanoyl and sulfonamide groups. For example, the cyclohexane sulfonamide protons appear as a multiplet at δ 1.2–2.1 ppm, while the tetrahydroquinoline protons resonate between δ 2.8–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 403.18 (calculated for C22H29N3O3S).
  • HPLC : Reverse-phase C18 columns (e.g., 90% methanol/water) assess purity (>98% by area normalization) .

How should researchers design initial biological activity screens for this compound?

Basic
Prioritize assays based on structural analogs:

  • Anticancer activity : MTT assays against HeLa or MCF-7 cells (IC50 determination) .
  • Enzyme inhibition : Target carbonic anhydrase IX (CA-IX) or histone deacetylases (HDACs) using fluorometric assays .
  • Antimicrobial screens : Disk diffusion assays against E. coli and S. aureus at 10–100 µg/mL .

What advanced methodologies are used to investigate the mechanism of action of this compound?

Q. Advanced

  • X-ray crystallography : Co-crystallization with target enzymes (e.g., CA-IX) to resolve binding modes. Evidence from analogs shows sulfonamide oxygen atoms form hydrogen bonds with Zn²⁺ in CA-IX active sites .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD values) to recombinant proteins.
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Q. Advanced

  • Variation of substituents : Synthesize derivatives with modified propanoyl (e.g., acetyl, butanoyl) or sulfonamide (e.g., aromatic vs. aliphatic) groups. For example, replacing cyclohexane with a benzene sulfonamide reduces hydrophobicity, altering cellular uptake .
  • Pharmacophore mapping : Use molecular modeling (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (sulfonamide O, carbonyl O) .
  • In silico screening : Predict ADMET properties with SwissADME to prioritize analogs with favorable bioavailability .

How should researchers resolve contradictions in reported biological data for this compound?

Advanced
Contradictions may arise from:

  • Purity discrepancies : Validate compound integrity via UPLC-MS (e.g., detect trace oxidants or hydrolysis byproducts) .
  • Assay variability : Standardize protocols (e.g., fixed incubation times, serum-free media) and use orthogonal assays (e.g., ATP-based viability assays vs. trypan blue exclusion) .
  • Cell line heterogeneity : Test across multiple lines (e.g., compare epithelial vs. mesenchymal cancer models) .

What strategies are effective in developing stability-indicating analytical methods for this compound?

Q. Advanced

  • Forced degradation studies : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm) to identify degradation products. Monitor via UPLC-PDA-MS .
  • Method validation : Establish specificity, linearity (R² >0.995), and precision (RSD <2% for retention times) per ICH guidelines.
  • Long-term stability : Store at -20°C in amber vials with desiccants; periodic testing over 6–12 months .

How can computational modeling enhance the understanding of this compound’s interactions?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding poses in CA-IX (PDB: 3IAI). Analogs show sulfonamide oxygen interactions with Thr199 and His94 residues .
  • Molecular dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns; RMSD <2 Å indicates stable binding .
  • QSAR models : Corrogate electronic descriptors (e.g., Hammett σ) with IC50 values to design potent derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.